molecular formula C12H17N3O2 B2392767 1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1328418-22-9

1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2392767
CAS No.: 1328418-22-9
M. Wt: 235.287
InChI Key: NLVVFCXKMLMOBU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a urea moiety, which is further linked to a tetrahydropyran ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the reaction of pyridin-2-ylmethylamine with tetrahydro-2H-pyran-4-yl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues, while the urea moiety can form hydrogen bonds with active site residues. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    Pyridin-2-ylmethylamine: Lacks the urea and tetrahydropyran moieties, resulting in different reactivity and applications.

    Tetrahydro-2H-pyran-4-yl isocyanate: Contains the tetrahydropyran ring but lacks the pyridine and urea functionalities.

    N-(tetrahydro-2H-pyran-4-yl)-6-(1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]-1H-pyrazol-4-yl)pyridine-2-carboxamide: A more complex molecule with additional functional groups, leading to different biological activities.

The uniqueness of this compound lies in its ability to combine the properties of pyridine, urea, and tetrahydropyran in a single molecule, offering a versatile platform for various applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-10-4-7-17-8-5-10)14-9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVFCXKMLMOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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